N-[Cyano-(3,4-dichlorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide
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Description
“N-[Cyano-(3,4-dichlorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide” is a chemical compound that falls under the category of cyanoacetamide-N-derivatives . These derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides, including “this compound”, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some of the methods used to prepare N-aryl or N-heteryl cyanoacetamides include stirring without solvent and/or heat, stirring without solvent at a steam bath, and fusion .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C16H10Cl2N2O . The molecular weight of this compound is 317.177 .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Mechanism of Action
While the specific mechanism of action for “N-[Cyano-(3,4-dichlorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide” is not explicitly mentioned in the sources, it is noted that specific dichlorophenylacrylonitriles have been identified as lead compounds in the development of novel anticancer compounds .
Properties
IUPAC Name |
N-[cyano-(3,4-dichlorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-24-12-4-2-3-11(7-12)16(22)17(23)21-15(9-20)10-5-6-13(18)14(19)8-10/h2-8,15-16,22H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMGDXKSAUDNRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)NC(C#N)C2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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